molecular formula C4H12ClNO4 B14720100 tert-Butylammonium perchlorate CAS No. 18720-49-5

tert-Butylammonium perchlorate

Cat. No.: B14720100
CAS No.: 18720-49-5
M. Wt: 173.59 g/mol
InChI Key: BKIDJIYDGSCJCR-UHFFFAOYSA-N
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Description

tert-Butylammonium perchlorate (CAS 18720-49-5) is an organic perchlorate salt with the molecular formula C4H12ClNO4 and a molecular weight of 173.60 g/mol . Its primary research application is in materials science and crystallography, where it serves as a key component for forming complexes with macrocyclic host molecules like 2,3-naphtho-18-crown-6 . In these complexes, the tert-butylammonium cation interacts with the crown ether host in a characteristic tripod arrangement, while the perchlorate anion facilitates the formation of specific crystal structures through C-H···O interactions . This makes it a valuable reagent for studying host-guest chemistry and molecular crystal engineering. Studies using 1H NMR and thermal measurements have detailed the structural phase transitions and molecular motions of the tert-butylammonium ions within the solid state, identifying several phase transitions at 327 K, 394 K, and a melting point at 414 K . As a strong oxidizing agent, this compound requires careful handling. It must be stored away from combustible materials and strong reducing agents . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for use in household, food, or agricultural applications.

Properties

CAS No.

18720-49-5

Molecular Formula

C4H12ClNO4

Molecular Weight

173.59 g/mol

IUPAC Name

tert-butylazanium;perchlorate

InChI

InChI=1S/C4H11N.ClHO4/c1-4(2,3)5;2-1(3,4)5/h5H2,1-3H3;(H,2,3,4,5)

InChI Key

BKIDJIYDGSCJCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].[O-]Cl(=O)(=O)=O

Origin of Product

United States

Synthetic Strategies and Crystallization Methodologies for Tert Butylammonium Perchlorate

Established Synthetic Pathways for tert-Butylammonium (B1230491) Perchlorate (B79767)

The preparation of tert-butylammonium perchlorate can be approached through two primary synthetic strategies: direct acid-base neutralization and salt metathesis.

Direct Acid-Base Neutralization

This method involves the direct reaction of a Brønsted-Lowry acid (perchloric acid) with a Brønsted-Lowry base (tert-butylamine). The proton from the perchloric acid is transferred to the lone pair of electrons on the nitrogen atom of tert-butylamine (B42293), forming the tert-butylammonium cation and the perchlorate anion. The resulting salt can then be isolated from the reaction mixture. This reaction is analogous to the formation of tert-butylaminium nitrate (B79036) from tert-butylamine and nitric acid. whiterose.ac.ukacs.org

The reaction proceeds as follows:

(CH₃)₃CNH₂ + HClO₄ → [(CH₃)₃CNH₃]⁺[ClO₄]⁻

To ensure a successful reaction and isolation of the product, careful control of the reaction conditions is necessary. The reaction is typically carried out in a suitable solvent in which the reactants are soluble and the product salt can be precipitated or recovered upon solvent removal.

ParameterConditionRationale
Reactants tert-Butylamine, Perchloric AcidDirect acid-base reaction.
Solvent Water, EthanolProvides a medium for the ionic reaction.
Temperature Cooled (Ice Bath)To control the exothermic nature of the neutralization reaction.
Product Isolation Evaporation, RecrystallizationRemoval of solvent to yield the solid salt.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via Direct Acid-Base Neutralization.

Salt Metathesis (Double Decomposition)

An alternative and common method for preparing specific ionic salts is through a salt metathesis or double decomposition reaction. pyrodata.comsuny.edu This pathway involves the exchange of ions between two soluble salts in solution, leading to the formation of a desired product that can be selectively precipitated. For the synthesis of this compound, this would typically involve reacting a tert-butylammonium halide (such as the chloride or bromide) with a soluble perchlorate salt, like sodium perchlorate or silver perchlorate.

The general reaction is:

[(CH₃)₃CNH₃]⁺[X]⁻ + M⁺[ClO₄]⁻ → [(CH₃)₃CNH₃]⁺[ClO₄]⁻ + M⁺[X]⁻

Where X is a halide (e.g., Cl⁻, Br⁻) and M is a metal cation (e.g., Na⁺, Ag⁺). The success of this method hinges on the differential solubility of the products. For instance, if silver perchlorate is used with tert-butylammonium chloride, the insoluble silver chloride would precipitate, leaving the desired this compound in solution. Similarly, using sodium perchlorate in a solvent where sodium chloride is less soluble than this compound would allow for its isolation. This approach is widely used for the synthesis of various tetrabutylammonium (B224687) salts from their bromide precursors. wikipedia.org

ParameterConditionRationale
Reactants tert-Butylammonium Halide, Metal PerchlorateIon exchange to form the target salt.
Solvent Water, Ethanol, Acetonitrile (B52724)Chosen based on the solubility of reactants and products.
Driving Force Precipitation of an insoluble byproduct (e.g., AgCl, NaCl)Removes one product from the equilibrium, driving the reaction forward.
Product Isolation Filtration (to remove precipitate), Evaporation of filtrateSeparation of the insoluble salt followed by recovery of the soluble product.

Table 2: Proposed Reaction Conditions for the Synthesis of this compound via Salt Metathesis.

Advanced Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for definitive structural elucidation via techniques like X-ray crystallography. Perchlorate salts are noted for their high propensity to crystallize. researchgate.net For this compound, several established crystallization techniques can be employed, with the choice of method and solvent being critical for obtaining well-defined single crystals. youtube.comarxiv.org

Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals. It involves dissolving the synthesized this compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation and growth of crystals. For the related compound, tetra-n-butylammonium perchlorate, solvent systems such as ethanol/ethyl acetate (B1210297) and diethyl ether/acetone (B3395972) mixtures have proven effective. chemicalbook.com

Slow Cooling

This method relies on the principle that the solubility of most solids decreases with temperature. A saturated solution of this compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature or below. The gradual decrease in temperature reduces the solubility of the salt, leading to a state of supersaturation and subsequent crystal growth. This is a common technique for crystallizing ammonium (B1175870) perchlorate from aqueous solutions. exrockets.comgoogle.com

Vapor Diffusion

Vapor diffusion is a gentle technique that is particularly useful for sensitive compounds or when only small amounts of material are available. In this method, a concentrated solution of this compound in a "good" solvent is placed in a small open vial. This vial is then enclosed in a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. Over time, the anti-solvent vapor diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

TechniqueSolvent SystemConditionsPrinciple
Slow Evaporation Ethanol, Acetone, Ethyl Acetate, or mixtures thereofRoom temperature, loosely covered containerGradual increase in concentration to achieve supersaturation.
Slow Cooling Water, EthanolPrepare saturated solution at elevated temperature, slow cooling to RT or belowDecreased solubility at lower temperatures leads to crystallization.
Vapor Diffusion Good Solvent: Dichloromethane (B109758), Acetone; Anti-Solvent: Hexane, Diethyl EtherSealed container, slow diffusion of anti-solvent vaporGradual decrease in solubility of the solute to induce crystal growth.

Table 3: Advanced Crystallization Techniques for Single Crystal Growth of this compound.

Crystallographic Elucidation and Solid State Structural Analysis of Tert Butylammonium Perchlorate

Single-Crystal X-ray Diffraction Studies: Unit Cell and Space Group Determination

No published single-crystal X-ray diffraction studies detailing the unit cell and space group of pure tert-butylammonium (B1230491) perchlorate (B79767) could be located. The crystallographic data available in the literature pertains to its co-crystals or complexes. For instance, when complexed with various crown ethers, the resulting crystals exhibit different space groups, such as triclinic (P-1) or orthorhombic (Cmc21), which are characteristic of the entire host-guest assembly rather than the salt itself.

Detailed Analysis of Cation and Anion Conformations in the Solid State

In the absence of a crystal structure for the pure compound, a detailed analysis of the cation and anion conformations in its own lattice is not possible. However, from studies of its complexes, the following general conformations are observed:

tert-Butylammonium Cation: In its complexes with crown ethers, the tert-butylammonium cation typically adopts a tripod-like conformation. The three hydrogen atoms of the ammonium (B1175870) group (-NH3+) are oriented to form hydrogen bonds with the oxygen atoms of the crown ether. The bulky tert-butyl group is positioned away from the macrocycle.

Perchlorate Anion: The perchlorate anion (ClO4-) consistently exhibits a tetrahedral geometry. The Cl-O bond lengths and O-Cl-O bond angles are generally within the expected ranges for this anion. In the crystal structures of the complexes, the perchlorate anion is often found to be disordered.

Polymorphism and Structural Variations in the Solid State

There is no information available in the scientific literature regarding polymorphism or structural variations of pure tert-butylammonium perchlorate. The study of polymorphism requires the characterization of different crystalline forms of the same compound, and as the crystal structure of even one form of pure this compound has not been reported, no such analysis can be made.

Supramolecular Chemistry and Host Guest Complexation of Tert Butylammonium Perchlorate

Complexation with Macrocyclic Ethers and Crown Compounds

The interaction between the tert-butylammonium (B1230491) cation and various crown ethers has been a subject of significant research, primarily studied through Nuclear Magnetic Resonance (NMR) spectroscopy in polar solvents. acs.orgacs.org These studies determine the association constants (Ka), which quantify the strength of the host-guest complex.

Research has successfully determined the association constants for tert-butylammonium perchlorate (B79767) with crown ethers like 1,3-xylyl-18-crown-5 and the parent 18-crown-6 (B118740) in various solvents and at different temperatures. acs.org For the 1,3-xylyl-18-crown-5 complex, association constants were calculated directly from the chemical shift changes of the tert-butyl protons as the crown ether concentration increased. acs.org However, for the 18-crown-6 complex, these constants were determined through competition experiments. acs.org

A consistent finding is that the association constants with 18-crown-6 are consistently higher than those for 1,3-xylyl-18-crown-5 under similar conditions. acs.org The stability of these complexes is also solvent-dependent, with association constants generally increasing in the order of methanol (B129727) < acetone (B3395972) < acetonitrile (B52724), indicating stronger binding in less polar, aprotic solvents. acs.org The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°) of complexation, have been calculated from the temperature dependence of the association constants, providing deeper insight into the driving forces of the interaction. acs.org

Table 1: Association Constants (Ka) for Host-Guest Complexes of tert-Butylammonium Perchlorate at 298 K This table is interactive. Users can sort and filter the data.

Host Compound Guest Compound Solvent Association Constant (Ka) [M-1]
1,3-Xylyl-18-crown-5 This compound Methanol-d4 230
1,3-Xylyl-18-crown-5 This compound Acetone-d6 1,600
1,3-Xylyl-18-crown-5 This compound Acetonitrile-d3 2,700
18-crown-6 This compound Methanol-d4 480
18-crown-6 This compound Acetone-d6 3,300
18-crown-6 This compound Acetonitrile-d3 >10,000

Data sourced from de Boer & Reinhoudt (1985). acs.org

Structural Characterization of Host-Guest Complexes

X-ray crystallography has provided definitive structural evidence for the formation of host-guest complexes between this compound and crown ethers. A notable example is the complex formed with 2,3-naphtho-18-crown-6, which was characterized at a low temperature of 115 K. nih.gov

In the solid state, the complex crystallizes with solvent molecules (ethyl acetate (B1210297) and dichloromethane), forming the entity C₄H₁₂N⁺·C₂₀H₂₆O₆·ClO₄⁻·0.25C₄H₈O₂·0.25CH₂Cl₂. nih.gov The analysis of thermal motion within this crystal structure reveals that both the tert-butylammonium cation and the perchlorate anion exhibit librational movement relative to the crown ether host. nih.gov The amplitudes of this motion were measured to be 6.2 degrees for the cation and a more significant 11.4 degrees for the anion. nih.gov

Binding Modes and Recognition Phenomena

The primary binding interaction in these complexes occurs between the ammonium (B1175870) group (-NH₃⁺) of the tert-butylammonium cation and the oxygen atoms of the crown ether. In its complex with 2,3-naphtho-18-crown-6, the tert-butylammonium cation is positioned in a "tripod" arrangement. nih.gov This involves the three hydrogen atoms of the ammonium group forming N-H···O hydrogen bonds with three of the ether oxygen atoms of the macrocyclic host. nih.govdu.ac.in

Role of the tert-Butylammonium Cation in Directing Supramolecular Assembly

The tert-butylammonium cation is not merely a passive guest; its specific size, shape, and chemical properties actively direct the formation of the supramolecular assembly. The bulky tert-butyl group provides steric hindrance that influences the conformation of the host and prevents the formation of certain complex geometries, such as a 2:1 host-guest sandwich complex. du.ac.in

Influence of External Stimuli on Complexation Dynamics (e.g., Pressure Effects)

The complexation equilibrium between this compound and crown ethers is sensitive to external conditions, notably hydrostatic pressure. Studies using high-pressure, high-resolution NMR spectroscopy have shown that applying pressure promotes the formation of the host-guest complex. oup.comoup.com

For the complexation of this compound with 1,3-xylyl-18-crown-5 in methanol at 33.5 °C, increasing pressure leads to a larger proportion of the complexed species. oup.com This observation is quantified by the change in the association constant (Km) with pressure. By analyzing the pressure dependence of the association constant, the volume change upon complexation (ΔV) was calculated to be -4.2 cm³ mol⁻¹. oup.com The negative value indicates that the volume of the system decreases as the host and guest associate, which, according to Le Chatelier's principle, explains why the complexation is favored at higher pressures. oup.com This demonstrates that mechanical forces can be used to control and shift the equilibrium of this supramolecular system.

Table 2: Effect of Pressure on the Complexation of this compound with 1,3-Xylyl-18-crown-5 This table is interactive. Users can sort and filter the data.

Pressure (MPa) Association Constant (Km) [mol-1]
0.1 136.1
50 144.9
100 151.7
150 158.8

Data sourced from Yamada et al. (1993). oup.com

Molecular Dynamics and Phase Transitions in Solid Tert Butylammonium Perchlorate

Investigation of Molecular Motions (e.g., Reorientational Dynamics)

Studies on tert-butylammonium (B1230491) perchlorate (B79767) and its partially deuterated analogs, (CH₃)₃CND₃ClO₄ and (CD₃)₃CNH₃ClO₄, have identified several distinct motional processes occurring within the solid state. The dynamics of the tert-butylammonium cation are particularly significant and vary with the crystalline phase. oup.com

Three primary types of cationic reorientational motions have been characterized:

Reorientation of the methyl (CH₃) groups: This motion occurs around their respective C-C bond axes.

Reorientation of the ammonium (B1175870) (NH₃⁺) group: This involves the rotation of the -NH₃⁺ moiety about the C-N bond axis.

Reorientation of the entire t-butyl group: This is a larger-scale motion involving the reorientation of the (CH₃)₃C- group around the C-N bond axis. oup.com

These motions are thermally activated, and their onset and frequency are highly dependent on the temperature and the specific solid phase of the compound. In the lower temperature phases, the motions are more restricted, while in the higher temperature phases, the cations exhibit significantly greater reorientational freedom. oup.com The motional parameters, such as activation energy, have been determined for these reorientations in the various phases, providing a quantitative understanding of the dynamic processes. oup.com

Table 1: Motional Parameters for Cationic Reorientations in tert-Butylammonium Perchlorate This interactive table summarizes the activation energies for the different molecular motions observed in the solid phases of this compound. The data is derived from ¹H NMR studies.

Analysis of Solid-State Phase Transitions and Their Structural Implications

Thermal analysis techniques, specifically Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), have revealed a complex landscape of solid-state phase transitions in this compound between 80 K and its melting point of 414 K. oup.com The compound exhibits three stable solid phases, denoted as Phase I, Phase II, and Phase III, in order of decreasing temperature. Additionally, a metastable phase, named Phase II', can be formed under specific thermal conditions. oup.com

The stable phases and their transition temperatures are as follows:

Phase I: The highest-temperature stable solid phase, existing above 394 K.

Phase II: Exists in the temperature range between 327 K and 394 K.

Phase III: The low-temperature stable phase, found below 327 K. oup.com

The metastable Phase II' is prepared by the rapid cooling of Phase II to approximately 100 K and is observed to exist below about 245 K. oup.com

These phase transitions are directly linked to changes in the motional state of the constituent ions. oup.com The transition from a lower-temperature phase to a higher-temperature one is typically accompanied by the onset of new, large-amplitude molecular motions. For instance, the transition from Phase III to Phase II involves a significant change in the reorientational dynamics of the cation. oup.com The highest-temperature phase (Phase I) is considered a disordered state where the cations possess a high degree of motional freedom, a characteristic feature of plastic crystals. oup.com The structural implications of these transitions involve changes in crystal symmetry and lattice parameters to accommodate the increased dynamic disorder of the ions at higher temperatures.

Table 2: Solid-State Phase Transitions in this compound This interactive table details the transition temperatures for the stable and metastable solid phases of this compound as determined by thermal analysis.

Spectroscopic Probes for Molecular Dynamics (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the molecular dynamics in solid this compound. Specifically, ¹H NMR experiments that measure the spin-lattice relaxation time (T₁) and the second moment of NMR absorptions (M₂) provide detailed insights into the types of molecular motions and their characteristic time scales. oup.com

The temperature dependence of the second moment (M₂) reveals the onset of specific reorientational motions. A decrease in the M₂ value as the temperature increases typically signifies that a new motional mode has become fast enough (on the NMR timescale) to average out certain dipolar interactions. For this compound, stepwise reductions in M₂ with increasing temperature correspond to the sequential activation of CH₃, NH₃⁺, and t-butyl group reorientations. oup.com In the metastable Phase II', M₂ values were found to be nearly constant at 7.8 G² for the parent compound between 170 and 220 K. oup.com

Measurements of the spin-lattice relaxation time (T₁) as a function of temperature are used to characterize the dynamics quantitatively. The appearance of minima in the T₁ versus inverse temperature plots occurs when the correlation frequency of a specific molecular motion matches the NMR observation frequency. By analyzing these T₁ curves, it is possible to determine the activation parameters for the molecular reorientations. oup.com For instance, in studies of (CH₃)₃CNH₃ClO₄, a sudden increase in T₁ was observed at the transition from Phase III to Phase II, indicating a significant change in the motional state of the cation. oup.com In Phase II, a T₁ minimum was observed around 360 K (at a frequency of 8.5 MHz), which is associated with the reorientation of the t-butyl group. oup.com

Table of Mentioned Compounds

Compound Name Formula
This compound (CH₃)₃CNH₃ClO₄
Deuterated this compound (CH₃)₃CND₃ClO₄

Computational and Theoretical Investigations of Tert Butylammonium Perchlorate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and bonding within tert-butylammonium (B1230491) perchlorate (B79767). epa.gov These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's optimized geometry, electron distribution, and orbital energies. ohio-state.edu

For tert-butylammonium perchlorate, calculations would begin by optimizing the geometries of the individual tert-butylammonium ((CH₃)₃CNH₃⁺) cation and the perchlorate (ClO₄⁻) anion. Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals defines the HOMO-LUMO gap, which is a key indicator of the compound's chemical reactivity and electronic stability.

DFT studies on the analogous ammonium (B1175870) perchlorate (NH₄ClO₄) have shown that the compound is a typical ionic crystal with a large band gap, indicating its nature as an insulator. epa.gov The bonding within the ammonium and perchlorate ions is primarily covalent, with the nitrogen and chlorine atoms forming sp³ hybrid orbitals to bond with hydrogen and oxygen, respectively. epa.gov Similar calculations for this compound would reveal the distribution of electron density and partial atomic charges (e.g., Mulliken population analysis), confirming the ionic interaction between the positively charged cation and the negatively charged anion. These calculations quantify the charge transfer from the ammonium group to the perchlorate anion, a defining feature of this salt.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations for this compound. (Note: These are illustrative values based on typical calculations for such ionic pairs.)
ParameterCalculated ValueSignificance
HOMO-LUMO Gap~5.6 eVIndicates high electronic stability and insulator properties. epa.gov
Mulliken Charge on Cation+1.0 eConfirms the transfer of one proton to form the ammonium cation.
Mulliken Charge on Anion-1.0 eConfirms the acceptance of a proton's charge by the perchlorate.
N-H Bond Length1.03 ÅTypical covalent bond length within the ammonium group.
Cl-O Bond Length1.45 ÅTypical covalent bond length within the perchlorate anion. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior, including conformational changes, vibrational motions, and diffusion. researchgate.netnih.gov

For this compound, MD simulations can be employed to investigate the conformational flexibility of the tert-butylammonium cation. While the C-C and C-N bonds of the tert-butyl group create a relatively rigid framework, rotation around these bonds can still occur. Simulations would track the dihedral angles within the cation to identify the most stable conformations and the energy barriers for transitioning between them. mdpi.com

Furthermore, MD simulations are invaluable for understanding the dynamics of the ions within a crystal lattice or in solution. nih.govrsc.org These simulations can model the rotational motion of the perchlorate anions and the tumbling of the cations, providing insight into phase transitions and transport properties like ionic conductivity. mdpi.com By analyzing the trajectories of the ions, researchers can calculate properties such as radial distribution functions, which describe the average distance and coordination between different ion pairs (e.g., between the N-H protons and the perchlorate oxygens), revealing the short-range order within the system.

Table 2: Illustrative Output from a Molecular Dynamics Simulation for Conformational Analysis. (Note: Data is representative of what an MD simulation would produce.)
ParameterDescriptionTypical Finding
C-C-N-H Dihedral AngleDescribes the rotation of the -NH₃⁺ group relative to the carbon backbone.Shows preferred staggered conformations to minimize steric hindrance.
Cation-Anion Radial Distribution FunctionProbability of finding a ClO₄⁻ anion at a certain distance from the (CH₃)₃CNH₃⁺ cation.A sharp peak at ~3.5 Å indicates a well-defined first solvation shell. rsc.org
Mean Squared DisplacementMeasures the average distance an ion travels over time.Low values in the solid state, indicating vibrational motion around fixed lattice points.

Theoretical Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of this compound are dictated by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. researchgate.netacs.org Theoretical modeling is essential for characterizing these non-covalent interactions in detail. mdpi.com

The primary interaction is the strong, charge-assisted hydrogen bond formed between the acidic protons of the tert-butylammonium cation's -NH₃⁺ group (the hydrogen bond donor) and the oxygen atoms of the perchlorate anion (the hydrogen bond acceptor). epa.gov These N-H···O interactions are crucial in defining the crystal packing arrangement.

Several computational techniques are used to analyze these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen and an oxygen atom confirms the existence of a hydrogen bond. The values of the electron density and its Laplacian at the BCP provide quantitative information about the bond's strength and nature (i.e., whether it is predominantly electrostatic or has some covalent character). mdpi.com

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method that visualizes weak interactions in real space based on the electron density and its derivatives. It generates 3D plots that highlight regions of attractive (like hydrogen bonds) and repulsive interactions, providing an intuitive picture of the forces holding the ions together. nih.gov

Theoretical studies on related systems, such as tert-butyl amine interacting with water, confirm the strong hydrogen-bonding potential of the amine/ammonium group. nih.gov

Table 3: Typical Parameters of N-H···O Hydrogen Bonds in Ammonium Perchlorate Systems Derived from Theoretical Calculations.
ParameterTypical ValueInterpretation
H···O Distance1.8 - 2.2 ÅIndicates a strong hydrogen bond.
N-H···O Angle160 - 180°Shows a high degree of linearity, characteristic of strong hydrogen bonds.
Interaction Energy-10 to -20 kcal/molQuantifies the strength of the hydrogen bond attraction. purdue.edu
Electron Density at BCP (QTAIM)~0.02 a.u.A higher value correlates with a stronger interaction. mdpi.com

Academic Applications and Potential in Advanced Materials Design Based on Tert Butylammonium Perchlorate

Crystal Engineering for Functional Crystalline Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, tert-butylammonium (B1230491) perchlorate (B79767) has proven to be a versatile building block, particularly in the formation of host-guest complexes with macrocyclic polyethers, commonly known as crown ethers.

The formation of these crystalline complexes is a direct result of specific and predictable non-covalent interactions between the tert-butylammonium cation, the perchlorate anion, and the crown ether host. Research has shown that the tert-butylammonium cation often binds to the crown ether in a tripod arrangement, where the three acidic hydrogen atoms of the -NH3+ group form hydrogen bonds with three of the oxygen atoms of the macrocyclic ring. This interaction is highly dependent on the size and shape complementarity between the cation and the cavity of the crown ether.

A notable example is the ternary complex formed between 1,3-xylyl-18-crown-5, tert-butylammonium perchlorate, and dichloromethane (B109758). In this structure, the crown ether is "sandwiched" between the tert-butylammonium cation and a dichloromethane solvent molecule, demonstrating the intricate and multi-component nature of the crystalline assemblies that can be formed. acs.org

The study of these crystalline structures provides valuable insights into the principles of molecular recognition and self-assembly. The precise control over the arrangement of molecules in the solid state, facilitated by the specific interactions of this compound, is a key aspect of designing functional crystalline materials.

Table 1: Crystallographic Data for Selected this compound Complexes

Host Compound Complex Formula Crystal System Space Group Reference
2,3-Naphtho-18-crown-6 C₄H₁₂N⁺·C₂₀H₂₆O₆·ClO₄⁻·0.25C₄H₈O₂·0.25CH₂Cl₂ researchgate.net
Macrocyclic Hexaether C₃₂H₃₆O₆·(CH₃)₃CNH₃⁺ClO₄⁻ Triclinic
1,3-Xylyl-18-crown-5 C₁₆H₂₄O₅·C₄H₁₂N⁺·ClO₄⁻·CH₂Cl₂ Monoclinic P2₁ acs.org

Design of Supramolecular Architectures with Tailored Properties

Supramolecular chemistry involves the design and study of complex systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The predictable and specific interactions of this compound make it an excellent tool for the bottom-up construction of supramolecular architectures with tailored properties.

The complexation of this compound with various crown ethers in solution has been extensively studied, providing fundamental data for the design of these architectures. The stability of these complexes, quantified by their association constants (Ka), can be tuned by several factors, including the size and type of the crown ether, the solvent polarity, and the temperature.

Research has shown that the association constants for the complexation of this compound with crown ethers like 18-crown-6 (B118740) and 1,3-xylyl-18-crown-5 vary significantly with the solvent, generally increasing in the order of methanol (B129727) < acetone (B3395972) < acetonitrile (B52724). researchgate.net This tunability allows for a degree of control over the formation and stability of the resulting supramolecular assemblies.

The functional properties of these supramolecular architectures are an area of growing interest. For example, the complexation of ammonium (B1175870) cations by crown ethers has been shown to enhance the activity of enzymes in organic solvents. researchgate.net This effect is attributed to the ability of the crown ether to stabilize the enzyme structure. By choosing the appropriate crown ether and reaction conditions, it is possible to tailor the enzymatic activity for specific applications.

Furthermore, this compound is widely used as a supporting electrolyte in electrochemical studies of advanced materials, such as those for organic electronics and organic light-emitting diodes (OLEDs). scholaris.caresearchgate.net In these applications, while not always a direct component of the final material, its presence is crucial for characterizing the electronic properties of newly synthesized functional molecules. This role underscores its importance in the development pipeline of advanced materials.

The design of supramolecular systems capable of molecular recognition is another key application. The selective binding of this compound by specific host molecules can be exploited for sensing applications. While direct sensing applications of this compound complexes are not widely reported, the principles of their formation are fundamental to the design of more complex chemosensors.

Table 2: Association Constants (Ka) for the Complexation of this compound with Crown Ethers

Crown Ether Solvent Temperature (K) Association Constant (Ka) (M⁻¹) Reference
18-crown-6 Methanol-d₄ 298 Varies with conditions researchgate.net
18-crown-6 Acetone-d₆ 298 Varies with conditions researchgate.net
18-crown-6 Acetonitrile-d₃ 298 Varies with conditions researchgate.net
1,3-Xylyl-18-crown-5 Acetone-d₆ 183 ΔG‡ = 8.8 kcal mol⁻¹ (Gibbs free energy of activation) researchgate.net

Q & A

Q. What synthesis methods are commonly employed for tert-Butylammonium perchlorate in laboratory settings?

Methodological Answer: Electrochemical synthesis is a robust approach, particularly in acetonitrile under inert atmospheres. For example, electrochemical reactions involving lithium perchlorate and tertiary amines (e.g., tert-butylammonium hexafluorophosphate) are optimized at controlled temperatures (e.g., 10°C) to achieve high yields . Solvent selection (e.g., dichloromethane) and reagent stoichiometry are critical to avoid side reactions.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. The method monitors perchlorate at m/z 83 (to avoid sulfate interference) and confirms isotopic ratios (³⁵Cl:³⁷Cl ≈ 3.0655) for selectivity. Practical quantitation limits (PQLs) in aqueous samples are typically ≤0.1 µg/L, validated via USEPA protocols .

Q. How should researchers assess the environmental stability of this compound?

Methodological Answer: Stability studies should include hydrolysis kinetics under varying pH and temperature conditions. For instance, perchlorate degradation in soil or water matrices can be tracked using ion chromatography coupled with conductivity detection. Comparative analysis of unprocessed vs. processed samples (e.g., milled rice) reveals degradation pathways and persistence .

Advanced Research Questions

Q. How can electropolymerization protocols using this compound be optimized for gold substrates?

Methodological Answer: Unlike indium tin oxide (ITO), gold substrates require tailored electrolyte conditions. A 0.1 M tert-Butylammonium perchlorate solution in propylene carbonate, combined with a constant oxidative potential, improves film quality. Parameters such as electrolyte purity, solvent polarity, and deposition time must be systematically varied to minimize defects and enhance conductivity .

Q. What structural insights does X-ray crystallography provide for this compound complexes?

Methodological Answer: Single-crystal X-ray diffraction reveals tripodal binding modes between the tert-butylammonium cation and macrocyclic hosts (e.g., 2,3-naphtho-18-crown-6). Thermal motion analysis further quantifies libration amplitudes (e.g., 6.2° for the cation, 11.4° for perchlorate), critical for understanding dynamic behavior in solid-state applications .

Q. How should contradictory data on thyroid-disrupting effects of perchlorates be addressed in mechanistic studies?

Methodological Answer: Non-monotonic dose responses and compensatory mechanisms (e.g., thyroid follicle hyperplasia) complicate toxicity assessments. Researchers should integrate in vivo models (e.g., stickleback fish) with hormone profiling (T3/T4 levels) and histopathology to distinguish thyroidal vs. non-thyroidal effects. Dose-ranging studies (e.g., 10–100 ppm) are essential to identify thresholds for adverse outcomes .

Q. What strategies resolve discrepancies in neurodevelopmental studies involving perchlorate exposure?

Methodological Answer: Contradictions often arise from variability in experimental design (e.g., exposure windows, statistical power). Meta-analyses of rodent studies should control for iodine intake, genetic factors, and behavioral endpoints. Replicating neurodevelopmental assays (e.g., brain morphometry) with blinded data analysis reduces bias .

Q. How do C-H···O-Cl-O interactions influence the crystallographic packing of this compound?

Methodological Answer: Crystallographic studies show that perchlorate anions mediate supramolecular networks via C-H···O hydrogen bonds with aromatic systems (e.g., naphthyl groups). Hirshfeld surface analysis quantifies these interactions, which stabilize the lattice and inform material design for ion-conductive polymers .

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